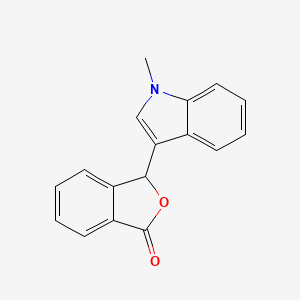

3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylindol-3-yl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-18-10-14(11-6-4-5-9-15(11)18)16-12-7-2-3-8-13(12)17(19)20-16/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAPDIWCIJLNAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3C4=CC=CC=C4C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285507 | |

| Record name | MLS002608363 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6308-55-0 | |

| Record name | MLS002608363 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608363 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Indole and Isobenzofuranone Chemistry

The indole (B1671886) nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. researchgate.netscispace.com It is a privileged scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. nih.govbohrium.com The unique electronic properties of the indole ring system allow it to participate in various non-covalent interactions with biological macromolecules, making it a frequent component of pharmacologically active agents. researchgate.netnih.gov

Similarly, the isobenzofuran-1(3H)-one, commonly known as a phthalide (B148349), represents another important class of heterocyclic compounds. imjst.orgchemeo.com Phthalides are present in various natural products and have demonstrated a range of biological effects, including antimicrobial and antiplatelet activities. imjst.orgresearchgate.net The lactone moiety of the isobenzofuranone ring is a key functional group that can participate in various chemical transformations, rendering it a versatile building block in organic synthesis. researchgate.net

The compound 3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one is a hybrid molecule that incorporates the structural features of both indole and isobenzofuranone. The substitution at the C-3 position of the isobenzofuranone with an N-methylated indole moiety creates a chiral center, suggesting the potential for stereoselective synthesis and interactions with biological targets. The N-methylation of the indole ring can also influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design.

Rationale for Advanced Chemical Investigation of the Compound

The rationale for the in-depth investigation of 3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one stems from the established biological significance of its constituent moieties. The combination of an indole (B1671886) and an isobenzofuranone core in a single molecule is anticipated to result in novel or enhanced biological activities.

Derivatives of 3-substituted isobenzofuranones have been explored for a variety of therapeutic applications. nih.govnih.gov For instance, certain derivatives have been investigated as potential antidepressants. nih.gov The indole scaffold, on the other hand, is a well-established pharmacophore in anticancer drug discovery. researchgate.netdntb.gov.ua The strategic hybridization of these two pharmacophores could lead to the development of dual-action agents or compounds with unique mechanisms of action.

Furthermore, the synthesis and characterization of this compound contribute to the fundamental understanding of the chemical reactivity and physical properties of such hybrid systems. The development of efficient synthetic routes to access this and related molecules is a significant endeavor in synthetic organic chemistry. researchgate.net

Below is a table summarizing the properties of the parent scaffolds, providing a basis for understanding the potential characteristics of the target compound.

| Property | Indole | Isobenzofuran-1(3H)-one |

| Molecular Formula | C₈H₇N | C₈H₆O₂ |

| Molecular Weight | 117.15 g/mol | 134.13 g/mol |

| Appearance | White solid | White solid |

| Biological Significance | Prevalent in bioactive compounds, neurotransmitters. nih.gov | Found in natural products with diverse bioactivities. imjst.org |

Theoretical and Computational Chemistry of 3 1 Methyl 1h Indol 3 Yl Isobenzofuran 1 3h One

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of a molecule. For 3-(1-methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one, these investigations would provide insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich indole (B1671886) moiety, particularly the pyrrole (B145914) ring. The nitrogen atom and the adjacent carbon atoms of the indole ring are likely to have significant contributions to the HOMO. The methyl group, being an electron-donating group, would slightly raise the energy of the HOMO compared to the unsubstituted parent compound, potentially increasing its nucleophilicity.

Conversely, the LUMO is anticipated to be centered on the electron-deficient isobenzofuranone part of the molecule, specifically around the carbonyl group and the fused benzene (B151609) ring. This distribution would render this part of the molecule susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Note: The values in this table are hypothetical and represent typical energy ranges for such organic molecules. Actual values would be obtained from specific quantum chemical calculations.

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using electrostatic potential (ESP) maps, which are valuable for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

In this compound, the ESP map is expected to show a region of high negative potential (red color) around the oxygen atom of the carbonyl group in the isobenzofuranone ring, indicating its role as a potential hydrogen bond acceptor. The hydrogen atoms of the aromatic rings and the methyl group would exhibit positive potential (blue color). The indole nitrogen, due to the presence of the methyl group, would have its lone pair electron density slightly altered compared to the parent compound, which would be reflected in the ESP map.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the indole and isobenzofuranone rings. X-ray crystallographic studies of the parent compound, 3-(1H-indol-3-yl)isobenzofuran-1(3H)-one, have shown that the two ring systems are nearly orthogonal to each other in the solid state. researchgate.net It is plausible that the N-methylated derivative will also adopt a similar low-energy conformation in the gas phase or in solution.

Computational searches for the global and local energy minima would involve systematically rotating this bond and calculating the energy at each step. This process would likely confirm that a non-planar arrangement is energetically favored to minimize steric hindrance between the two bulky ring systems. The presence of the methyl group might introduce additional, albeit minor, steric interactions that could slightly shift the optimal dihedral angle compared to the unsubstituted compound.

A more detailed understanding of the conformational flexibility can be obtained by mapping the torsional potential energy surface (PES). This involves calculating the energy of the molecule for a full 360° rotation around the bond connecting the two heterocyclic systems. The resulting plot of energy versus dihedral angle would reveal the energy minima corresponding to stable conformers and the energy maxima representing the transition states between them. This information is crucial for understanding the dynamic behavior of the molecule in different environments.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide a range of reactivity descriptors that help in predicting the most likely sites for electrophilic and nucleophilic attack.

For this compound, DFT calculations could be employed to compute various reactivity indices, such as Fukui functions and condensed-to-atom electrophilicity and nucleophilicity indices. These indices would provide a quantitative measure of the reactivity at each atomic site. It is expected that the carbon atoms of the indole ring would be the most nucleophilic sites, while the carbonyl carbon of the isobenzofuranone ring would be the most electrophilic site. These theoretical predictions would be invaluable for guiding synthetic modifications and understanding the molecule's interaction with biological targets.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Transition State Characterization for Key Reactions

There is currently no published research that specifically characterizes the transition states for key reactions involving the synthesis or transformation of this compound. Such studies would typically employ quantum mechanics calculations, such as Density Functional Theory (DFT), to elucidate the energy barriers and geometries of transition states in, for example, the condensation reaction between 1-methyl-1H-indole-3-carbaldehyde and 2-carboxybenzaldehyde (B143210) or related precursors. This information would be crucial for understanding the reaction kinetics and mechanism.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. At present, there are no specific MD simulation studies published for this compound. Such simulations would be valuable for understanding its conformational flexibility and interactions with its environment.

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by the surrounding solvent. While no dedicated studies on the solvent effects on the conformation of this compound have been found, research on related 3-substituted isobenzofuranones has shown that solvent polarity can affect their electronic structure and spectroscopic properties. researchgate.net It is reasonable to infer that the conformation of the target molecule would also be sensitive to the solvent environment, particularly the relative orientation of the indole and isobenzofuranone rings.

Thermal Stability and Vibrational Analysis

The thermal stability and vibrational properties of this compound have not been reported in the literature. A computational vibrational analysis, typically performed using DFT, would predict the infrared and Raman spectra of the molecule, which could aid in its experimental characterization. nih.govresearchgate.net Such calculations would also provide information on the molecule's zero-point vibrational energy and thermal energy at different temperatures.

QSAR (Quantitative Structure-Activity Relationship) Studies (Excluding Biological Contexts)

QSAR studies establish a mathematical relationship between the chemical structure and a particular property. The majority of published QSAR studies on indole and isobenzofuranone derivatives focus on their biological activities. nih.govmdpi.comjocpr.comeurjchem.comnih.govresearchgate.netnih.govmdpi.comnih.gov There is a lack of QSAR studies for non-biological activities, such as optical or catalytic properties, for this class of compounds.

Development of Descriptors for Non-Biological Activities (e.g., optical, catalytic)

The development of QSAR models for non-biological activities requires the identification of relevant molecular descriptors. For optical properties, descriptors related to the electronic structure, such as the HOMO-LUMO gap, are crucial. beilstein-journals.org For catalytic activities, descriptors describing the molecule's ability to interact with substrates and stabilize transition states would be necessary. To date, no specific sets of descriptors have been developed and validated for predicting the optical or catalytic properties of this compound and its analogs.

Correlation of Structural Features with Specific Material or Chemical Properties

The material and chemical properties of this compound are intrinsically linked to its three-dimensional structure. Computational and theoretical analyses, supported by crystallographic data of closely related analogs, reveal a distinct spatial arrangement that governs its electronic behavior, reactivity, and potential applications in materials science.

A pivotal structural characteristic of the core framework of this molecule is the spatial relationship between the indole and isobenzofuranone ring systems. X-ray crystallography studies on the parent compound, 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one, demonstrate that the two heterocyclic systems are not coplanar. Instead, they adopt a conformation that is nearly perpendicular to each other. researchgate.net This high dihedral angle is a defining feature of the molecule's architecture.

The addition of a methyl group at the N1 position of the indole ring is not expected to fundamentally alter this orthogonal arrangement. This perpendicular orientation has profound implications for the molecule's electronic structure, as it largely prevents electronic conjugation between the π-systems of the indole and isobenzofuranone moieties. The absence of significant π-orbital overlap across the single bond connecting the two rings means that the molecule behaves less like a single, large conjugated system and more like a compound possessing two distinct electronic domains.

This lack of extended conjugation directly influences several key chemical and material properties:

Electronic and Optical Properties : The electronic absorption spectrum (UV-Vis) of the compound is predicted to be a superposition of the absorptions of its constituent chromophores (the N-methylindole and the isobenzofuranone). A significant bathochromic (red) shift, which would indicate extended conjugation, is not expected. Similarly, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are likely to be localized on either the electron-rich indole ring or the isobenzofuranone portion, rather than being delocalized across the entire molecule. This localization dictates the nature of its electronic transitions and its behavior in photophysical processes.

Chemical Reactivity : The reactivity of each ring system is largely independent of the other. For instance, electrophilic aromatic substitution, a characteristic reaction of the indole nucleus, would occur at positions on the indole ring without significant electronic influence from the isobenzofuranone group. Conversely, nucleophilic attack on the electrophilic carbonyl carbon of the lactone in the isobenzofuranone ring is a primary reaction pathway for that moiety, and its reactivity is not substantially modulated by the orthogonally-positioned indole ring.

Material Properties : In the context of materials science, particularly for organic electronics, the non-planar molecular structure is critical. The inability of the molecules to adopt a planar conformation inhibits the close, ordered π-stacking that is essential for efficient charge transport in organic semiconductor materials. Consequently, materials derived from this compound would be expected to be largely amorphous and electrically insulating rather than forming highly crystalline, conductive films.

The correlation between the molecule's key structural feature and its resultant properties is summarized in the tables below.

Interactive Data Tables

Table 1: Key Structural Feature of the Indolyl-Isobenzofuranone Core

Data derived from the crystal structure of the parent compound 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one. researchgate.net

| Structural Parameter | Value | Implication |

| Dihedral Angle between Indole and Isobenzofuranone Planes | 86.55 (4)° | The two ring systems are nearly orthogonal. |

Table 2: Correlation of Molecular Structure with Chemical and Material Properties

| Structural Feature | Resultant Property | Detailed Correlation |

| Near-Orthogonal Geometry | Electronic Decoupling | Prevents π-conjugation between the indole and isobenzofuranone systems. The molecule's electronic properties are a composite of its individual parts, not a new, fully delocalized system. |

| Electronic Decoupling | Optical Properties | The UV-Vis spectrum is expected to resemble a sum of the spectra of N-methylindole and isobenzofuranone, with no significant red shift. |

| Electronic Decoupling | Chemical Reactivity | The reactivity of the indole ring (e.g., electrophilic substitution) and the isobenzofuranone ring (e.g., nucleophilic acyl substitution) are largely independent of one another. |

| Non-Planar Molecular Shape | Solid-State Packing | The steric hindrance from the perpendicular arrangement inhibits close π-stacking, favoring the formation of amorphous solids over ordered crystalline structures. This leads to poor charge transport capabilities. |

Advanced Spectroscopic and Analytical Methodologies for 3 1 Methyl 1h Indol 3 Yl Isobenzofuran 1 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals in a molecule as complex as 3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one.

For the structural assignment of this compound, a combination of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. In the target molecule, COSY would reveal correlations between adjacent aromatic protons within the isobenzofuranone and indole (B1671886) ring systems. For example, it would show the connectivity between H-4, H-5, H-6, and H-7 of the isobenzofuranone moiety and between H-4', H-5', H-6', and H-7' of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). Each C-H bond in the molecule would produce a cross-peak, allowing for the direct assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. The N-methyl group, the methine proton at the 3-position, and all aromatic C-H groups would be identified with this experiment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This experiment would be vital for confirming the connection between the indole and isobenzofuranone moieties. Key expected correlations would include the proton at position 3 of the isobenzofuranone ring to carbons C-3a, C-7a, and carbons of the indole ring such as C-2' and C-3a'. Similarly, the N-methyl protons would show a correlation to C-2' and C-7a' of the indole ring.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for the parent compound, 3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one, which serves as a close structural analogue. nih.gov

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | 7.25 (d, J = 7.6 Hz) | 125.6 |

| H-7/H-6/H-4 | 7.16–7.07 (m) | 129.5, 127.7, 126.9 |

| CH (Position 3) | 5.08 (s) | 41.7 |

| NH (Indole) | 8.10 (s) | - |

| Indole H | 6.93 (m) | 121.7, 119.9, 117.7, 110.4 |

| Indole C-2' | - | 135.3 |

| Indole C-3' | - | 105.2 |

| Indole C-3a' | - | 127.7 |

| Indole C-7a' | - | 133.8 |

| C=O (Lactone) | - | 176.9 |

| Benzofuranone C-3a | - | 151.8 |

| Benzofuranone C-7a | - | 127.7 |

Note: Data is for the 5-methyl, 2-methyl indole analogue. Assignments are illustrative.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Each polymorph will give a distinct ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions.

For this compound, ssNMR could be used to:

Identify and quantify different polymorphic forms in a bulk sample.

Elucidate the molecular conformation and packing arrangements in the crystal lattice.

Study intermolecular interactions, such as hydrogen bonding or π-π stacking.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra. No specific studies employing solid-state NMR for the polymorph analysis of this compound or its close analogues have been reported in the reviewed scientific literature.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₇H₁₃NO₂), the theoretical exact mass can be calculated.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₇H₁₄NO₂⁺ | 264.10190 |

| [M+Na]⁺ | C₁₇H₁₃NNaO₂⁺ | 286.08382 |

Experimental HRMS data for a related analogue, 3-(2-methyl-1H-indol-3-yl)-5-methylbenzofuran-2(3H)-one (C₁₈H₁₅NO₂), showed a sodium adduct [M+Na]⁺ with a found mass of 300.0984, which corresponds well with the calculated mass of 300.0995. nih.gov This demonstrates the power of HRMS to confirm the elemental composition of synthesized compounds.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of this compound would likely involve characteristic cleavages of both the indole and isobenzofuranone rings. Plausible fragmentation pathways include:

Cleavage of the C-C bond between the two rings: This would be a primary fragmentation pathway, potentially leading to the formation of a 1-methyl-1H-indol-3-yl cation (m/z 130) and a neutral isobenzofuranone radical, or a phthalidyl cation (m/z 133) through rearrangement.

Loss of CO from the lactone: The isobenzofuranone moiety can lose a molecule of carbon monoxide (28 Da) from the lactone ring.

Fragmentation of the indole ring: The indole nucleus can undergo characteristic cleavages, although it is generally a stable aromatic system. Fragmentation of synthetic cannabinoids often involves cleavage at the C-3 position. nih.gov

A proposed fragmentation for the related indolyl-glyoxalylamide structure shows the formation of a stable [indole-CO]⁺ fragment, suggesting that cleavage adjacent to the indole ring is a favorable process. researchgate.net

Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of specific functional groups.

For this compound, the IR spectrum would be dominated by several key absorption bands:

C=O Stretch (Lactone): A strong absorption band is expected in the region of 1760-1820 cm⁻¹. For several 3-(1H-indol-3-yl)benzofuran-2(3H)-one analogues, this peak appears around 1779-1817 cm⁻¹. nih.gov

Aromatic C=C Stretch: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the vibrations of the benzene (B151609) and indole rings.

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions from the N-methyl group would be expected around 2850-2960 cm⁻¹.

C-N and C-O Stretches: These will appear in the fingerprint region (1000-1300 cm⁻¹).

The table below lists characteristic IR absorption bands observed for a closely related compound, 5,6-dimethyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one. nih.gov

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3372 |

| Aromatic C-H Stretch | 3101, 3053 |

| C=O Stretch (Lactone) | 1779 |

| Aromatic C=C Stretch | 1491, 1455 |

| C-O/C-N Stretch | 1302, 1238, 1115 |

Note: The N-H stretch at 3372 cm⁻¹ would be absent in the N-methylated target compound.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic rings. However, no specific Raman spectroscopic data for this compound is currently available in the literature.

Vibrational Mode Assignment for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within this compound. The spectrum is a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of its constituent bonds.

The key functional groups in the molecule are the γ-lactone of the isobenzofuranone moiety and the N-methylated indole ring. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone. For saturated γ-lactones, this peak typically appears in the range of 1760-1800 cm⁻¹. nih.gov In similar benzofuranone structures, this stretch is observed around 1779-1789 cm⁻¹. nih.gov The C-O-C stretching vibrations of the lactone ring also produce characteristic bands, usually found between 1050 and 1300 cm⁻¹. specac.comudel.edu

The 1-methyl-indole portion of the molecule contributes several distinct vibrational modes. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears in the 2850-3000 cm⁻¹ region. udel.edu The methylation of the indole nitrogen precludes the N-H stretching vibration typically seen in unsubstituted indoles around 3400 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings (both indole and benzene) are expected in the 1450-1600 cm⁻¹ region. udel.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Lactone | C=O stretch | 1760 - 1800 | Strong |

| Lactone | C-O stretch | 1050 - 1300 | Medium-Strong |

| Aromatic Rings | C-H stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Rings | C=C stretch | 1450 - 1600 | Medium |

| Methyl Group | C-H stretch | 2850 - 2960 | Medium |

| Indole Ring | C-N stretch | 1200 - 1350 | Medium |

In Situ Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound, for instance, via the reaction of 1-methyl-1H-indole with 2-formylbenzoic acid, can be effectively monitored in real-time using in situ Fourier Transform Infrared (FTIR) spectroscopy. mdpi.com This process analytical technology (PAT) tool allows for the tracking of reactant consumption, intermediate formation, and product accumulation without the need for offline sampling and analysis. mdpi.comresearchgate.net

By inserting a fiber-optic attenuated total reflection (ATR) probe into the reaction vessel, spectra can be continuously recorded. mdpi.com The progress of the reaction would be monitored by observing the decrease in the intensity of the characteristic absorption bands of the reactants, such as the C=O stretch (around 1690-1710 cm⁻¹) and the aldehydic C-H stretch (around 2720 and 2820 cm⁻¹) of 2-formylbenzoic acid. libretexts.org Concurrently, the formation of the product is confirmed by the appearance and increase in intensity of the lactone C=O stretching band around 1760-1800 cm⁻¹. researchgate.net This real-time data enables precise determination of reaction endpoints, kinetic analysis, and optimization of reaction conditions. mdpi.comrsc.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic Transitions and Absorption Maxima Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The chromophores in this compound are the indole and isobenzofuranone ring systems, which contain conjugated π-electrons. The absorption of UV light promotes these electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The indole moiety is known to exhibit two main absorption bands corresponding to π → π* transitions, labeled as ¹Lₐ and ¹Lₑ. nih.gov For indole itself, these transitions result in absorption maxima around 270-290 nm. acs.org Methylation at the N-1 position and substitution at the C-3 position can cause slight shifts in these absorption maxima. For instance, various indole derivatives show absorption maxima in the 270-296 nm range. acs.orgresearchgate.netcore.ac.uk The isobenzofuranone part also contributes to the UV absorption profile. The combination of these two conjugated systems is expected to result in a complex spectrum with maxima likely in the 250-300 nm range.

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Indole | π → π* (¹Lₐ) | ~260 - 275 |

| Indole | π → π* (¹Lₑ) | ~280 - 290 |

| Benzofuranone | π → π* | ~250 - 280 |

Quantum Yield Determinations for Luminescence Properties

The indole ring is a well-known fluorophore, and its derivatives often exhibit significant fluorescence. researchgate.net The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

The determination of ΦF for this compound would typically be performed using a comparative method. This involves measuring the fluorescence intensity of a dilute solution of the compound and comparing it to that of a well-characterized fluorescence standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) (ΦF = 0.54 in 0.5 M H₂SO₄) or fluorescein (B123965) (ΦF = 0.95 in 0.1 M NaOH). The quantum yield is calculated using the integrated fluorescence intensities, absorbance at the excitation wavelength, and refractive indices of the sample and standard solutions.

The intrinsic quantum yield of indole is approximately 0.26, while that of 3-methylindole (B30407) is around 0.35. researchgate.net The attachment of the isobenzofuranone moiety at the 3-position may influence the quantum yield through electronic effects or by introducing new non-radiative decay pathways. The specific ΦF value would provide valuable information about the compound's potential as a fluorescent probe or material. nih.gov

X-ray Crystallography for Absolute Structure Determination

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

While the crystal structure for this compound is not publicly available, the structure of the closely related analogue, 3-(1H-Indol-3-yl)isobenzofuran-1(3H)-one, has been reported. researchgate.net This analogue crystallizes in the orthorhombic space group Pbca. In its structure, the benzofuran (B130515) and indole ring systems are nearly perpendicular to each other, with a dihedral angle of 86.55(4)°. A key feature of its crystal packing is an N—H⋯O hydrogen bond that links molecules into chains. researchgate.net

For the N-methylated target compound, the fundamental molecular geometry is expected to be similar, with the two main ring systems being nearly orthogonal. However, the presence of the methyl group on the indole nitrogen would prevent the formation of the N—H⋯O hydrogen bonds observed in its analogue. researchgate.net This would likely lead to a different crystal packing arrangement, driven by weaker C—H⋯O interactions and van der Waals forces. The precise crystallographic parameters would need to be determined experimentally by growing a suitable single crystal and performing a diffraction analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₁NO₂ |

| Formula Weight | 249.26 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.522 (3) |

| b (Å) | 7.6439 (14) |

| c (Å) | 19.331 (4) |

| Volume (ų) | 2441.4 (8) |

| Z | 8 |

Polymorphism and Crystal Packing Analysis

A thorough review of published crystallographic data reveals a notable absence of studies specifically detailing the polymorphism or crystal structure of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the development of chemical compounds, as different polymorphs can exhibit varied physical and chemical properties. However, without experimental data for the target compound, a definitive analysis of its polymorphic behavior is not possible.

To provide insight into the potential solid-state structure, an analysis of the closely related structural analogue, 3-(1H-Indol-3-yl)isobenzofuran-1(3H)-one, is presented. This analogue differs only by the absence of a methyl group on the indole nitrogen. The crystallographic data for this compound offers a valuable model for understanding the molecular conformation and primary intermolecular interactions that could influence the crystal packing of its N-methylated derivative.

Crystallographic Analysis of a Structural Analogue

Single-crystal X-ray diffraction analysis of 3-(1H-Indol-3-yl)isobenzofuran-1(3H)-one reveals that it crystallizes in the orthorhombic space group Pbca. researchgate.net The benzofuran and indole ring systems are nearly orthogonal to each other, subtending a dihedral angle of 86.55(4)°. researchgate.net Key crystallographic data and data collection parameters for this analogue are summarized in the table below.

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₁₆H₁₁NO₂ |

| Molecular Weight | 249.26 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a (Å) | 16.522 (3) |

| b (Å) | 7.6439 (14) |

| c (Å) | 19.331 (4) |

| α, β, γ (°) | 90 |

| Volume (ų) | 2441.4 (8) |

| Z | 8 |

| Data Collection | |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature (K) | 296 |

| Reflections Collected | 11928 |

| Independent Reflections | 1999 |

| R(int) | 0.036 |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.086 |

Crystal Packing and Intermolecular Interactions

The crystal structure of the analogue, 3-(1H-Indol-3-yl)isobenzofuran-1(3H)-one, is primarily stabilized by a distinct intermolecular hydrogen bond. researchgate.net The indole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (O-atom) of the isobenzofuranone moiety on an adjacent molecule serves as the acceptor. This N—H⋯O interaction links the molecules into chains that propagate along the a-axis direction. researchgate.net

For the target compound, this compound, the presence of a methyl group on the indole nitrogen fundamentally alters its hydrogen bonding capability. The N-H donor is absent, precluding the formation of the specific N—H⋯O hydrogen-bonded chains observed in its analogue. Consequently, the crystal packing of the N-methylated compound would be governed by other, weaker intermolecular forces.

Derivatization Strategies and Structure Property Relationships of 3 1 Methyl 1h Indol 3 Yl Isobenzofuran 1 3h One Analogues

Systematic Modifications of the Isobenzofuranone Ring System

The isobenzofuranone (also known as phthalide) portion of the molecule is a key target for modification. Substituents on its aromatic ring can significantly modulate the electronic properties of the entire scaffold, thereby influencing its reactivity and spectroscopic behavior. An efficient synthetic route to access these analogues involves the Brønsted acid-mediated cascade reaction of 3-(2-nitrovinyl)-1H-indoles with substituted phenols. nih.gov Although much of the detailed research has been performed on the related N-H indole (B1671886) analogues, the principles of how substituents on the isobenzofuranone ring affect the molecule's properties are directly applicable to the N-methyl variant.

The chemical reactivity of the isobenzofuranone ring is primarily centered around the lactone functional group. The electrophilicity of the carbonyl carbon (C-1) is a critical factor in its susceptibility to nucleophilic attack, which can lead to ring-opening reactions. The introduction of substituents on the aromatic part of the isobenzofuranone system can either enhance or diminish this reactivity.

Electron-Withdrawing Groups (EWGs): Substituents such as chloro groups (-Cl) increase the electrophilic character of the lactone carbonyl. By withdrawing electron density from the aromatic ring through inductive effects, EWGs make the carbonyl carbon more electron-deficient and thus more susceptible to attack by nucleophiles. This enhanced reactivity can be a crucial consideration in the design of covalent inhibitors or probes that rely on the opening of the lactone ring to form a bond with a biological target.

Electron-Donating Groups (EDGs): Conversely, alkyl groups like methyl (-CH₃), ethyl (-C₂H₅), and isopropyl (-CH(CH₃)₂) donate electron density to the aromatic ring through inductive and hyperconjugation effects. This increased electron density is partially delocalized to the carbonyl group, reducing its electrophilicity. As a result, analogues bearing EDGs are generally less reactive towards nucleophiles and exhibit greater stability of the lactone ring. The steric bulk of larger alkyl groups, such as isopropyl, can also provide a degree of steric hindrance, further impeding the approach of nucleophiles to the carbonyl center.

These substituent-driven modifications allow for the fine-tuning of the molecule's stability and reactivity profile.

Modifications to the isobenzofuranone ring system produce distinct and predictable changes in the spectroscopic signatures of the molecule, which can be observed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Analysis of these signatures provides valuable insight into the electronic and structural environment of the analogues.

Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum of these compounds is the carbonyl (C=O) stretching vibration of the lactone ring. This band is typically strong and appears in the region of 1760-1820 cm⁻¹. The exact frequency is sensitive to the electronic effects of the substituents on the aromatic ring.

Electron-withdrawing groups (e.g., -Cl) tend to increase the frequency of the C=O stretch. By pulling electron density away from the carbonyl group, they strengthen the double bond character, requiring more energy to excite its stretching vibration.

Electron-donating groups (e.g., alkyl groups) generally cause a slight decrease in the C=O stretching frequency, as they donate electron density and slightly weaken the bond.

For instance, IR data for several 3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one analogues show a distinct C=O absorption band around 1811-1817 cm⁻¹. nih.gov The presence of additional bands in some derivatives, such as a split peak (e.g., 1811 and 1787 cm⁻¹), can indicate complex vibrational coupling or conformational effects influenced by the substitution pattern. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons in the isobenzofuranone moiety are also systematically affected by substituents. The proton at the C-3 position is particularly diagnostic, appearing as a singlet in the range of δ 5.0-5.3 ppm. Its precise chemical shift can be influenced by the electronic environment. Furthermore, the aromatic protons on the isobenzofuranone ring show predictable splitting patterns and chemical shifts based on the nature and position of the substituents. For example, electron-donating alkyl groups will typically cause an upfield shift (to lower ppm values) of nearby aromatic protons compared to analogues with electron-withdrawing groups.

| Substituent(s) on Isobenzofuranone Ring | Key ¹H NMR Signal (C3-H, ppm) | Key ¹³C NMR Signal (C=O, ppm) | Key IR Signal (C=O, cm⁻¹) | Reference |

| 5-Chloro, 6-Methyl | 5.08 | 175.9 | 1811, 1787 | nih.gov |

| 5-Methyl | 5.08 | 176.9 | 1817, 1789 | nih.gov |

| 5-Ethyl | 5.09 | 176.9 | 1813, 1783 | nih.gov |

| 5-Isopropyl | 5.11 | 176.7 | 1812, 1776 | nih.gov |

Chemical Modifications of the Indole Moiety

While less explored for this specific scaffold in the available literature, the indole moiety offers rich opportunities for derivatization aimed at modulating the molecule's properties. Key strategies would involve substitution on the N-methyl indole core and functionalization at the C-2 position.

The C-2 position of the indole ring is another viable site for modification. While the C-3 position is blocked by the bulky isobenzofuranone substituent, direct C-H functionalization at C-2 is a well-established strategy in indole chemistry. researchgate.net Palladium-catalyzed C-H arylation or alkylation could be employed to introduce new substituents at this position. Such modifications would dramatically alter the steric profile of the molecule, potentially directing its binding orientation with biological targets. The introduction of functional groups at C-2 could also serve as a handle for further chemical elaboration. The steric hindrance imposed by the adjacent C-3 substituent would likely necessitate carefully optimized reaction conditions to achieve efficient functionalization at the C-2 position.

Introduction of Heteroatoms and Ring Fusions

Creating more complex, polycyclic structures by introducing additional heteroatoms or fusing new rings onto the existing scaffold represents an advanced derivatization strategy.

Introduction of Heteroatoms: Replacing carbon atoms within the core structure with heteroatoms (e.g., nitrogen, sulfur, oxygen) can profoundly alter the compound's properties. For instance, creating an aza-indole (where a CH group in the indole's benzene (B151609) ring is replaced by nitrogen) would introduce a hydrogen bond acceptor and change the compound's polarity and solubility. Similarly, modifications to the isobenzofuranone ring, such as replacing the ether oxygen with sulfur to form a thiolactone, would alter the ring's geometry, stability, and reactivity.

Ring Fusions: The synthesis of fused-ring systems can lead to novel, rigid analogues with unique three-dimensional shapes. Potential strategies could involve intramolecular cyclization reactions to form a new ring connecting the indole and isobenzofuranone moieties. For example, a reaction could be designed to form a bond between the indole C-2 and a position on the isobenzofuranone ring, leading to a bridged or fused polycyclic system. Such strategies, often employing transition-metal-catalyzed domino reactions, are used to build complex indole alkaloids and could theoretically be applied to this scaffold. nih.gov For instance, developing a synthetic route that fuses a new heterocyclic ring across the C-2 and N-1 positions of the indole could generate novel tetracyclic analogues. While these strategies are synthetically plausible, specific examples originating from the 3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one core are not yet reported in the scientific literature.

Exploration of Analogues with Modified Ring Systems

The core structure of 3-(indol-3-yl)isobenzofuran-1(3H)-one has been the subject of various synthetic modifications to explore new chemical spaces and properties. Research has focused on introducing a range of substituents on both the indole and the benzofuranone moieties. An efficient protocol for preparing analogues involves a Brønsted acid-mediated cascade reaction of 3-(2-nitrovinyl)-1H-indoles with substituted phenols. nih.govnih.gov This methodology has enabled the synthesis of a focused library of molecules with diverse functional groups, including alkyl, aryl, and halogen substituents. nih.gov

Examples of synthesized analogues based on the 3-(1H-indol-3-yl)benzofuran-2(3H)-one scaffold include derivatives with methyl, ethyl, isopropyl, and chloro groups at various positions on the benzofuranone ring. nih.gov Modifications on the indole ring have also been explored, such as the introduction of methyl, phenyl, and bromo groups. nih.gov

Furthermore, the isobenzofuranone framework itself can be utilized as a building block for more complex heterocyclic systems. For instance, isobenzofuran-1(3H)-ones can react with various compounds to form larger structures like disubstituted-oxazepines or to undergo dearomative annulation reactions, effectively modifying and expanding the core ring system. nih.govresearchgate.netnih.gov These strategies demonstrate the versatility of the isobenzofuranone core in creating diverse and complex molecular architectures.

Influence on Electronic and Steric Properties

The introduction of different substituents significantly impacts the electronic and steric characteristics of the 3-(indol-3-yl)isobenzofuran-1(3H)-one framework. X-ray crystallographic studies on the parent compound, 3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one, reveal that the benzofuran (B130515) and indole ring systems are nearly orthogonal to each other, with a dihedral angle of approximately 86.55°. researchgate.net This perpendicular arrangement minimizes steric clash and largely electronically isolates the two aromatic systems.

The table below summarizes the characterization data for several analogues of 3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one, illustrating the effect of substitution on the benzofuranone ring. nih.gov

| Compound ID | Benzofuranone Substituent | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) of C(3)-H | IR (ν, cm-1) of C=O |

|---|---|---|---|---|---|

| 8ab | 5-Methyl | 48 | 175-176 | 5.08 | 1817, 1789 |

| 8ac | 5-Ethyl | 55 | Viscous Liquid | 5.09 | 1813, 1783 |

| 8ad | 5-Isopropyl | 53 | Yellow Oil | 5.11 | 1812, 1776 |

| 8db | 5-Methyl (on 5-Bromo-indole) | 57 | Viscous Liquid | 5.02 | 1813, 1779 |

Data sourced from Molecules (2022). nih.gov

The steric bulk of substituents also plays a critical role in the molecular conformation and can influence the synthetic accessibility and reactivity of the analogues. The ORTEP drawing of 5,6-dimethyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one confirms the rigid, three-dimensional structure of these molecules. nih.govresearchgate.net

Structure-Property Relationships for Advanced Material Applications (Non-biological)

The unique combination of the electron-rich indole donor and the versatile isobenzofuranone moiety makes these compounds intriguing candidates for advanced materials, particularly in optics and electronics.

Optical Properties Tuning

The optical properties of this class of compounds can be tuned by chemical modification, a key requirement for applications in materials science. The extended π-conjugation across the indole and benzofuranone systems, although limited by their orthogonal arrangement, forms the basis for their optical behavior. Studies on related isobenzofuranone derivatives have demonstrated their potential for third-order nonlinear optical (NLO) applications. researchgate.net The NLO response is highly dependent on molecular structure and electron delocalization. researchgate.net

For donor-π-acceptor molecules, where the indole can act as the donor, the choice of substituents on the phenyl ring of the isobenzofuranone can significantly alter the optical band gap and charge-transfer characteristics. rsc.orgnih.gov Introducing strong electron-withdrawing groups can enhance charge transfer, leading to a larger first hyperpolarizability coefficient (β), which is a measure of NLO activity. nih.gov Theoretical studies on related systems show that decreasing the HOMO-LUMO energy gap through structural modifications is a viable strategy for enhancing NLO properties. rsc.org The absorption wavelengths of these compounds can be shifted by altering solvent polarity and by the electronic nature of substituents, a phenomenon known as solvatochromism. researchgate.net For instance, derivatives with nitro substituents show significant shifts in their absorption spectra in different solvents, indicating a pronounced intramolecular charge-transfer (ICT) interaction. researchgate.net

Photophysical Behavior Modulation

The photophysical properties, such as fluorescence, are highly sensitive to the molecular structure. The indole moiety itself is a well-known fluorophore, and its combination with the isobenzofuranone unit opens avenues for creating novel fluorescent materials. iisertirupati.ac.inmdpi.com The fluorescence emission can be modulated by introducing substituents that influence the nature of the excited state. mdpi.com

In related donor-acceptor phthalimide (B116566) compounds, the position of electron-donating groups dictates the formation of either planar or twisted intramolecular charge-transfer (ICT) states upon excitation, which in turn governs the fluorescence quantum yield. rsc.org Similar principles can be applied to the 3-(indolyl)isobenzofuranone system. Strategic placement of donor groups could enhance fluorescence emission. The photophysical behavior of the isobenzofuranone core itself has been studied using model compounds like 1,3-diphenylisobenzofuran, which exhibits structured fluorescence bands with emission maxima that are sensitive to solvent polarity. mdpi.com This suggests that the emission characteristics of this compound analogues can be fine-tuned through both substitution and the choice of the surrounding medium.

Electrochemical Characteristics

The electrochemical behavior of 3-(indolyl)isobenzofuranone derivatives is primarily governed by the redox activity of the indole ring. The indole nucleus is known to be electrochemically active and can undergo oxidation. nih.govrsc.org Cyclic voltammetry studies on indole derivatives show that they can be oxidized to form an indole radical cation. nih.govnih.gov This initial oxidation is often the rate-determining step in subsequent chemical transformations. nih.gov

This inherent electrochemical activity makes these compounds suitable for applications in electro-responsive materials. The oxidation potential of the indole moiety can be modulated by the substituents on both the indole and the isobenzofuranone rings. Electron-donating groups on the indole ring would be expected to lower its oxidation potential, making it easier to oxidize, whereas electron-withdrawing groups would have the opposite effect. This tunability is crucial for designing molecules with specific redox properties for use in sensors or electronic devices. Studies on benzofuran-2-one derivatives have successfully used cyclic voltammetry to quantify their antioxidant capacity, demonstrating a reliable method for probing the electrochemical properties of these lactone-containing heterocycles. nih.gov

Development of Precursors for Complex Architectures

The 3-(indolyl)isobenzofuranone scaffold serves as a valuable intermediate for the synthesis of more complex, polycyclic molecular architectures. The reactivity of both the indole and isobenzofuranone components can be harnessed to build larger, value-added structures.

Anodic oxidation of the indole ring provides a pathway for dearomative annulation reactions. nih.govresearchgate.net This electrochemical strategy allows for the regioselective formation of new rings fused to the indole core, creating five- to eight-membered heterocycle-fused indolines. nih.govnih.gov Such transformations highlight the potential of using 3-(indolyl)isobenzofuranones as precursors to complex, three-dimensional molecules that are otherwise difficult to access.

Furthermore, the isobenzofuranone moiety itself is a versatile synthon. It can be derived from 2-acylbenzoic acids in cascade reactions and can undergo further intramolecular rearrangement and cyclization to produce diverse polyheterocyclic skeletons like isoindolobenzoxazinones. mdpi.com Additionally, cycloaddition reactions, such as the Cu(OTf)₂-catalyzed [3+2] cycloaddition of indole derivatives with quinones, can be used to construct indole-tethered benzofuran scaffolds, demonstrating another route to complex architectures starting from indole-based precursors. rsc.org These synthetic pathways underscore the utility of the title compound and its analogues as foundational building blocks for creating novel and intricate chemical structures for materials science.

Utilization of the Compound as a Building Block in Organic Synthesis

The core structure of this compound, which belongs to the broader class of 3-substituted phthalides, represents a significant scaffold in the synthesis of complex heterocyclic molecules. This is largely due to the reactive nature of the lactone ring and the potential for functionalization at both the indole and isobenzofuranone moieties. The compound serves as a versatile precursor for creating a variety of derivatives with potential applications in medicinal chemistry and materials science.

One of the primary synthetic routes leveraging this compound as a building block is through Friedel-Crafts type reactions. For instance, 3-hydroxyisobenzofuran-1(3H)-one, a related precursor, readily reacts with various substituted indoles in the presence of an acid catalyst like TsOH·H₂O to yield 3-indolyl-substituted phthalides. scirp.org This methodology provides an efficient and straightforward approach to creating the core structure of the target compound and its analogs. The reaction proceeds under mild conditions, often at room temperature, and offers high yields, making it an attractive method for generating a library of derivatives for structure-activity relationship studies. scirp.org

The isobenzofuranone moiety can also undergo cycloaddition reactions. For example, isobenzofuran-1(3H)-one can react with imine compounds in an acid-catalyzed [5+2] cycloaddition to form seven-membered 1,3-oxazepine rings. medipol.edu.trresearchgate.net This highlights the potential of this compound to be used in the construction of more complex, fused heterocyclic systems.

Furthermore, the indole nitrogen can be a site for further derivatization. N-alkylation of the indole ring, a common transformation, can be achieved to introduce various substituents, thereby modulating the electronic and steric properties of the molecule. nih.gov This allows for the synthesis of a diverse range of analogs with tailored characteristics.

The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of novel antidepressant agents. A series of isobenzofuran-1(3H)-one derivatives were designed and synthesized, with some compounds showing significant serotonin (B10506) reuptake inhibition. nih.gov This underscores the importance of this chemical entity as a foundational structure in drug discovery programs.

Step-Economical Synthesis of High-Value Derivatives

Step-economical synthesis focuses on developing synthetic routes that are efficient, minimize the number of synthetic steps, and reduce waste. For the synthesis of derivatives of this compound, several strategies align with these principles.

Another step-economical approach is the dearomative (3 + 2) cycloaddition reaction. For instance, the reaction between 2-nitrobenzofurans and para-quinamines has been shown to produce benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields with high diastereoselectivity. nih.gov While not directly synthesizing the target compound, this methodology showcases a modern, efficient route to related complex indole-containing heterocyclic systems, which could be adapted for the synthesis of novel analogs of this compound.

The development of catalytic methods also contributes to step-economical synthesis. The use of a low loading of a readily available and inexpensive catalyst, such as TsOH·H₂O, for the Friedel-Crafts alkylation of indoles with 3-hydroxyisobenzofuran-1(3H)-one is a prime example. scirp.org This catalytic approach is not only efficient but also environmentally benign compared to stoichiometric reagents.

The table below summarizes some of the synthetic strategies for preparing derivatives related to this compound, highlighting the key features that contribute to step-economy.

| Synthetic Strategy | Key Features | Reactants | Product Type | Reference |

| Friedel-Crafts Alkylation | Mild conditions, high yields, catalytic | 3-Hydroxyisobenzofuran-1(3H)-one, Indoles | 3-Indolyl-substituted phthalides | scirp.org |

| Condensation Reaction | One-pot synthesis, good yields | 2-Formylbenzoic acid, Primary amines | 3-Substituted Isobenzofuran-1(3H)-ones | imjst.org |

| [5+2] Cycloaddition | Formation of seven-membered rings | Isobenzofuran-1(3H)-one, Imine compounds | 1,3-Oxazepine derivatives | medipol.edu.trresearchgate.net |

| Dearomative (3 + 2) Cycloaddition | High diastereoselectivity, good yields | 2-Nitrobenzofurans, para-Quinamines | Benzofuro[3,2-b]indol-3-one derivatives | nih.gov |

Advanced Applications of 3 1 Methyl 1h Indol 3 Yl Isobenzofuran 1 3h One Non Biological/non Clinical Focus

Potential in Organic Electronics and Optoelectronics

A thorough search of existing research literature yielded no specific studies detailing the synthesis, characterization, or application of 3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one for organic electronic or optoelectronic purposes. While the constituent indole (B1671886) and isobenzofuranone moieties are found in various functional organic materials, data on this particular derivative remains unpublished.

Organic Light-Emitting Diodes (OLEDs) Component Design

There is currently no available research demonstrating the design, synthesis, or performance of Organic Light-Emitting Diodes (OLEDs) incorporating this compound as a component, such as an emitter, host, or charge-transport material.

Role in Materials Science and Polymer Chemistry

Exploration of materials science and polymer chemistry databases and scholarly articles did not uncover any instances of this compound being utilized in the development of new materials or polymers.

Monomer or Building Block for Advanced Polymeric Materials

There is no documented use of this compound as a monomer or a foundational building block for the synthesis of advanced polymeric materials.

Design of Functional Polymers with Specific Properties

Consequently, no research has been published on the design or synthesis of functional polymers derived from this compound, nor on any specific properties that such polymers might exhibit.

Applications in Analytical Chemistry

In the field of analytical chemistry, there are no established methods or applications that specifically utilize this compound as a reagent, standard, or analyte of interest in published studies.

Luminescent Probes for Chemical Detection (Non-biological targets)

The inherent photophysical properties of the indole and isobenzofuranone ring systems suggest that this compound could be a promising candidate for the development of luminescent probes for the detection of non-biological targets. Indole and its derivatives are well-known for their fluorescent properties, which are sensitive to the local environment. Similarly, certain isobenzofuranone derivatives exhibit fluorescence. The combination of these two fluorophores in a single molecule could lead to interesting photophysical behaviors, such as intramolecular charge transfer (ICT), which are often exploited in the design of fluorescent sensors.

Table 1: Potential Non-Biological Targets for Luminescent Probing

| Target Class | Potential Interaction Mechanism | Expected Spectroscopic Change |

| Metal Cations (e.g., Al³⁺, Zn²⁺, Cu²⁺) | Chelation with carbonyl oxygen and indole nitrogen | Fluorescence quenching or enhancement, spectral shift |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding or displacement reactions | Change in fluorescence intensity |

| Nitroaromatic Compounds | Photoinduced electron transfer (PET) | Fluorescence quenching |

Further research would be necessary to synthesize and characterize the photophysical properties of this compound and to evaluate its selectivity and sensitivity towards various non-biological analytes.

Chromatographic Standards and Reference Materials

In analytical chemistry, chromatographic standards and reference materials are crucial for the accurate identification and quantification of substances. For a compound to serve as a reliable standard, it must be stable, highly pure, and well-characterized. While there is no direct evidence to suggest that this compound is currently used as a chromatographic standard, its stable chemical structure makes it a potential candidate.

Indole alkaloids, a broad class of compounds to which this molecule is related, are frequently analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). acs.orgnih.govresearchgate.netoup.com In such analyses, pure reference compounds are essential for method development, validation, and routine quality control.

Should a need arise for the detection and quantification of this compound or its closely related analogues in various matrices (for example, in synthetic reaction mixtures or as a degradation product), a well-characterized sample of this compound would be indispensable as a reference material. Its synthesis and purification would need to be optimized to achieve the high purity required for a standard (typically >99%).

Table 2: Characterization Data for a Potential Chromatographic Standard

| Analytical Technique | Purpose | Expected Data for this compound |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment | Specific chemical shifts and coupling constants for all protons and carbons |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern | Accurate mass corresponding to the molecular formula C₁₇H₁₃NO₂ |

| HPLC/UPLC | Purity assessment | A single major peak with purity >99% under various conditions |

| Elemental Analysis | Confirmation of elemental composition | %C, %H, and %N values consistent with the molecular formula |

Catalytic Applications and Ligand Design

The structural features of this compound, specifically the presence of heteroatoms (nitrogen and oxygen) and aromatic rings, suggest its potential utility in catalysis, either as a ligand for transition metals or as an organocatalyst itself.

The indole nitrogen and the carbonyl oxygen of the isobenzofuranone moiety could act as donor atoms, allowing the molecule to coordinate with transition metals. The resulting metal complexes could exhibit catalytic activity in various organic transformations. The field of transition metal-catalyzed reactions involving indole derivatives is vast, though it primarily focuses on the functionalization of the indole ring itself. rsc.orgresearchgate.netdntb.gov.ua

The design of new ligands is a cornerstone of developing novel and efficient transition metal catalysts. The rigid backbone of this compound could provide a well-defined coordination sphere around a metal center, potentially influencing the selectivity of the catalyzed reaction.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. Indole derivatives have been successfully employed in various organocatalytic transformations. oup.comrsc.org The this compound molecule contains both Lewis basic sites (the carbonyl oxygen and the indole nitrogen) and potentially acidic protons, which could be exploited in organocatalytic cycles.

For instance, the carbonyl group could act as a hydrogen bond acceptor, activating a substrate towards nucleophilic attack. While there are no specific reports on the organocatalytic activity of this compound, the broader class of indole-containing molecules has shown promise in this area.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The planar aromatic surfaces of the indole and benzene (B151609) rings in this compound make it a candidate for participating in π-π stacking interactions, which are a key driving force in the self-assembly of many supramolecular structures.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The defined three-dimensional shape and the distribution of hydrogen bond donors and acceptors in this compound could allow it to act as a host molecule for the selective binding of specific guest molecules. nih.govmdpi.comnih.gov

The design of synthetic receptors for molecular recognition is a major goal of supramolecular chemistry. While specific studies on this compound are lacking, the general principles of molecular recognition suggest that the combination of the electron-rich indole ring and the polar isobenzofuranone moiety could lead to selective binding of complementary guest molecules through a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions.

Self-Assembled Nanostructures

Following a comprehensive and thorough search of scientific databases and literature, no published research or data specifically detailing the self-assembled nanostructures of this compound was identified. The formation of nanostructures through self-assembly is a highly specific process that depends on the intricate balance of non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, which are unique to the molecular structure of a compound.

While the broader classes of indole and isobenzofuranone derivatives are known to exhibit self-assembly properties, forming various nanomorphologies like nanotubes, nanofibers, and vesicles, extrapolation of these behaviors to the specific, methylated derivative requested is not scientifically rigorous without direct experimental evidence.

Due to the absence of available data on the self-assembly of this compound, it is not possible to provide detailed research findings, data tables, or a substantive discussion on this topic as requested. The scientific community has not yet explored or reported on the potential of this particular molecule to form self-assembled nanostructures in a non-biological or non-clinical context.

Current Challenges and Future Research Directions for 3 1 Methyl 1h Indol 3 Yl Isobenzofuran 1 3h One

Addressing Synthetic Efficiency and Scalability Issues

A primary hurdle in the study of novel heterocyclic compounds is the development of efficient and scalable synthetic routes. While methods exist for analogous compounds, their direct application to 3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one may present challenges related to yield, purity, and scalability.

Development of Industrial-Scale Synthesis Protocols

Current laboratory-scale syntheses of similar 3-indolylisobenzofuranones often employ strong Brønsted or Lewis acids and may involve multi-step, low-yield processes. For instance, the synthesis of related 3-(1H-indol-3-yl)benzofuran-2(3H)-ones has been achieved through a polyphosphoric acid (PPA)-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols. nih.gov Transitioning such a procedure to an industrial scale requires significant optimization.

Key challenges for industrial-scale protocols include:

Reagent Handling: The use of large quantities of corrosive and viscous reagents like PPA poses significant engineering and safety challenges. mdpi.comnih.gov

Thermal Management: Acid-mediated cyclizations can be highly exothermic, requiring specialized reactors for effective heat dissipation to prevent side reactions and ensure process safety. dtu.dk

Product Isolation and Purification: Workup procedures often involve neutralization and extraction with large volumes of organic solvents, which is inefficient and environmentally taxing on a large scale. Developing robust crystallization or alternative purification methods is crucial.

Process Robustness: The synthesis must be reproducible and consistently deliver a product of high purity, which requires a deep understanding of all reaction parameters and their impact on the outcome.

Future research should focus on developing protocols that mitigate these issues, potentially through the use of milder catalysts, alternative solvent systems, or continuous processing technologies. mdpi.com

Cost-Effective and Sustainable Manufacturing

The principles of green chemistry are increasingly important in pharmaceutical and chemical manufacturing. researchgate.netrsc.org A sustainable synthesis of this compound would need to address the cost and environmental impact of its starting materials, catalysts, and solvents.

| Synthetic Component | Current Challenge (Based on Analogues) | Future Research Direction |

|---|---|---|

| Catalyst | Use of stoichiometric, corrosive, and non-recyclable acids (e.g., PPA, MeSO₃H). nih.gov | Development of reusable solid acid catalysts (e.g., zeolites, acidic resins) or metal-free catalytic systems. rsc.orgthieme-connect.com |

| Solvents | Reliance on large volumes of chlorinated or other hazardous solvents for reaction and purification. researchgate.net | Employing greener solvents like bio-based ethanol, or exploring solvent-free reaction conditions. researchgate.netresearchgate.net |

| Starting Materials | Multi-step synthesis of precursors (e.g., N-methyl-3-(2-nitrovinyl)indole) can be atom-inefficient. | Designing convergent, one-pot, or multicomponent reactions from readily available feedstocks. rsc.org |

| Energy Consumption | High reaction temperatures required for cyclization lead to high energy usage. uwindsor.ca | Investigating alternative energy sources like microwave or ultrasound to reduce reaction times and energy input. researchgate.net |

Elucidation of Underexplored Reaction Pathways

The reactivity of the this compound scaffold is largely unexplored. A thorough investigation into its chemical behavior is essential for discovering new derivatives with potentially enhanced biological activities and for developing novel synthetic applications.

Identification of Novel Transformations and Rearrangements

The molecule possesses multiple reactive sites, including the lactone carbonyl group, the C-O bond of the lactone, and the indole (B1671886) nucleus, which is susceptible to electrophilic attack. Future research could explore:

Lactone Ring-Opening: Reactions with nucleophiles (e.g., amines, alcohols) could open the isobenzofuranone ring to generate a new family of 2-(hydroxymethyl)benzoyl-substituted indole derivatives.

Reductions and Oxidations: Selective reduction of the lactone carbonyl or oxidation of the indole ring could yield novel structures.

Rearrangements: Acid- or base-catalyzed rearrangements, similar to those seen in other complex indole systems, could lead to unexpected and structurally diverse scaffolds.

Cycloadditions: The indole or benzofuran (B130515) moiety could potentially participate in cycloaddition reactions to build more complex polycyclic systems. mdpi.comrsc.org

Comprehensive Mechanistic Understanding of Complex Reactions

A deep mechanistic understanding is critical for optimizing existing reactions and predicting new ones. For example, the formation of the related 3-(1H-indol-3-yl)benzofuran-2(3H)-one involves a complex cascade transformation. nih.gov A similar investigation for the N-methylated target would be invaluable.

Future mechanistic studies should employ a combination of experimental and computational methods:

Kinetic Analysis: To determine reaction orders and rate-limiting steps.

Isotope Labeling: To trace the path of atoms throughout the reaction.

Computational Modeling (DFT): To map potential energy surfaces, identify transition states, and rationalize product selectivity.

Intermediate Trapping: To isolate or detect transient species that provide insight into the reaction pathway.

Integration with Flow Chemistry and Automated Synthesis

Modernizing the synthesis of complex molecules like this compound can be achieved by integrating continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. researchgate.netnih.gov

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for synthesizing indole derivatives and other heterocyclic compounds. thieme-connect.commdpi.comresearchgate.net

| Advantage | Description | Relevance to Target Compound |

|---|---|---|

| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous reagents or highly exothermic reactions. rccostello.com | Safer handling of strong acids and potentially unstable intermediates. |

| Precise Control | Superior control over reaction parameters like temperature, pressure, and residence time leads to higher selectivity and yields. researchgate.net | Minimizes side-product formation and improves the purity of the final compound. |

| Rapid Optimization | Automated systems can quickly screen a wide range of conditions to find the optimal reaction parameters. | Accelerates the development of an efficient synthetic route. |

| Scalability | Scaling up production is achieved by running the system for longer periods ("scaling out") rather than using larger reactors, simplifying the transition from lab to production. dtu.dk | Directly addresses the challenges outlined in section 8.1.1. |